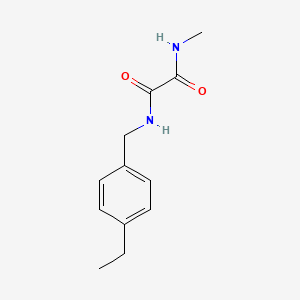
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide, also known as AM1241, is a synthetic cannabinoid compound that has gained attention in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide exerts its effects through the activation of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been found to play a role in the regulation of inflammation and pain. Activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines, resulting in a reduction of inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, this compound has been found to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. This compound has also been found to reduce oxidative stress and inhibit apoptosis, suggesting potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide in lab experiments is its selectivity for CB2 receptors, which allows for more precise targeting of the immune system. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide. One direction is to investigate its potential therapeutic effects in other diseases, such as multiple sclerosis, rheumatoid arthritis, and cancer. Another direction is to explore its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a synthetic cannabinoid compound that has shown potential therapeutic effects in various diseases. Its selectivity for CB2 receptors and anti-inflammatory properties make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,6,7-trimethyl-1,2-benzofuran with 2-bromo-2-methylpropylamine, followed by the addition of methoxyacetyl chloride. The resulting product is then treated with ammonia to yield this compound. This synthesis method has been reported in several scientific journals and has been found to be reliable and efficient.
Aplicaciones Científicas De Investigación
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. In animal studies, this compound has been found to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and osteoarthritis. It has also been shown to protect against brain damage in models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-(2-methoxy-2-methylpropyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-10-7-8-13-12(3)15(21-14(13)11(10)2)16(19)18-9-17(4,5)20-6/h7-8H,9H2,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBODYQGXHMEKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC(C)(C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)


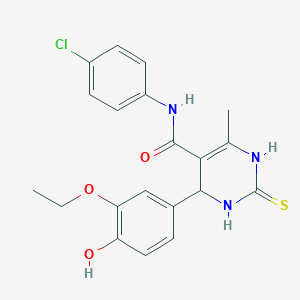
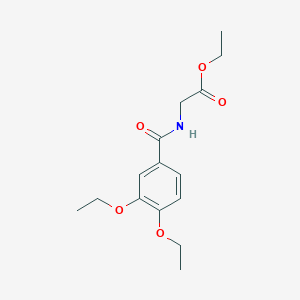
![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
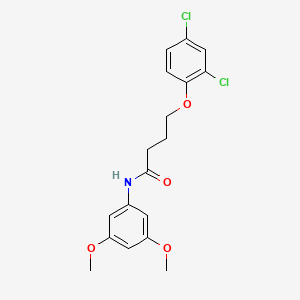
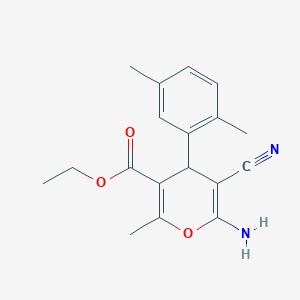
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
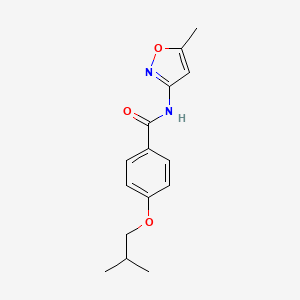
![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
